![molecular formula C12H15N3O3S2 B2365299 N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide CAS No. 868216-45-9](/img/structure/B2365299.png)
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
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Overview
Description
Scientific Research Applications
- Findings : N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Thiazole-based structures like this one have potential as antimicrobial agents .
- Observations : Among the synthesized derivatives, compounds d6 and d7 exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the potential of N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide derivatives as candidates for breast cancer therapy .
- Outcome : B8 demonstrated protective effects against methotrexate-induced intestinal mucositis (IM), suggesting its potential as a therapeutic agent .
- Remarkable Finding : Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibited analgesic activity comparable to or superior to paracetamol. This suggests its potential as a pain-relieving agent .
- Mechanisms : Thiazole derivatives may act by blocking bacterial lipid biosynthesis or through other mechanisms .
- Molecular Docking Studies : Compounds d1, d2, d3, d6, and d7 were subjected to molecular docking studies. They displayed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Antimicrobial Activity
Anticancer Properties
Mucoprotective Effects
Analgesic Activity
Other Medicinal Properties
Rational Drug Design
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been shown to target oxidative stress and inflammatory markers . Another study suggests that N4-substituted sulfonamides, which are structurally related to the compound , act as inhibitors of dihydrofolate reductase (DHFR) .
Mode of Action
It’s known that benzimidazole derivatives can suppress oxidative stress and inflammatory markers . In the case of N4-substituted sulfonamides, they inhibit DHFR, an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to oxidative stress and inflammation. It may downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate the expression of anti-inflammatory cytokine IL-10 .
Result of Action
The compound may exhibit protective effects against conditions like methotrexate-induced intestinal mucositis by reducing oxidative stress and inflammation . It may also inhibit the growth of certain cancer cell lines .
properties
IUPAC Name |
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)14-10-3-5-11(6-4-10)20(17,18)15-8-7-13-12(15)19-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFVHTNWAIAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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